Pseudouridine B, a derivative of pseudouridine, is a significant nucleoside modification found in various forms of RNA. Pseudouridine itself is recognized as the most prevalent post-transcriptional modification in cellular RNA, influencing RNA stability, structure, and function. The compound is classified as a ribonucleoside, with the chemical formula C₁₁H₁₄N₂O₅. Pseudouridine B specifically refers to a modified form of pseudouridine that may have distinct properties or applications in biochemical studies.
Pseudouridine is derived from uridine through the enzymatic action of pseudouridine synthases. These enzymes catalyze the isomerization of uridine residues within RNA molecules, resulting in the formation of pseudouridine. Pseudouridine B can be classified under the broader category of nucleoside analogs, which are compounds that resemble natural nucleosides but have variations in their structure that can alter their biological activity.
The synthesis of pseudouridine B can be achieved through various methods, including chemical and enzymatic approaches. One notable method involves a chemical-enzymatic reaction utilizing pseudouridine-5-phosphoglycosidase. The process typically includes:
For instance, a recent patent describes a method yielding 7.9 g/L of pseudouridine with a conversion rate of 51% and purity exceeding 98% using specific enzyme mutants under optimized conditions .
Pseudouridine B maintains the core structure of pseudouridine, characterized by a ribose sugar linked to an altered uracil base. The structural formula can be represented as follows:
The modification involves the attachment of a carbon atom to the nitrogen at position 1 of uracil, which alters hydrogen bonding patterns and enhances stability against hydrolysis compared to uridine.
Pseudouridine B participates in various biochemical reactions, primarily within RNA metabolism. Key reactions include:
The specificity of these reactions is largely dictated by the structural characteristics of the target RNA substrate and the enzyme involved .
The mechanism by which pseudouridine B exerts its effects involves several steps:
Research indicates that pseudouridines can significantly alter RNA structure, thereby impacting gene expression regulation .
Quantitative analysis methods such as mass spectrometry have been developed for detecting pseudouridine modifications in RNA samples, showcasing its dynamic role in cellular processes .
Pseudouridine B has numerous scientific applications:
Pseudouridine (Ψ), often termed the "fifth nucleoside" due to its exceptional abundance, represents a structurally unique isomer of uridine characterized by a carbon-carbon glycosidic bond between the uracil base (C5) and the ribose sugar (C1') instead of the standard nitrogen-carbon bond [1] [4]. This seemingly subtle alteration confers distinct chemical properties, including enhanced hydrogen bonding capacity (via the free N1-H group) and increased conformational rigidity, profoundly impacting RNA structure and function across all domains of life [1] [5]. As the most abundant post-transcriptional RNA modification discovered to date, Ψ plays fundamental roles in cellular RNA biology and has emerged as a critical player in gene regulation and disease [3] [10].
The story of pseudouridine began in 1951 when scientists Earl Volkin and Lazarus Astrachan, while studying yeast RNA hydrolysates via paper chromatography, encountered an unusual ultraviolet-absorbing spot that migrated differently than the canonical nucleosides [9]. This enigmatic compound was initially designated "spot V" or simply "Fifth Nucleotide" due to its unexpected presence alongside adenosine, cytidine, guanosine, and uridine. Its isolation and initial characterization were pivotal achievements by Weissman, Cohn, and Volkin shortly thereafter [1].
By 1957, rigorous chemical analysis led by Robert W. Holley and colleagues definitively established its structure as 5-ribosyluracil [1]. Recognizing its structural relationship to—yet distinct difference from—uridine, it was aptly named "pseudouridine" (Ψ). The Greek letter Psi (Ψ) was subsequently adopted as its standard abbreviation, symbolizing its status as a fundamental RNA constituent. The nomenclature "pseudouridine B" occasionally appears in older literature, often referring to specific isomeric forms or derivatives identified during early structural characterization efforts, but "pseudouridine" (Ψ) is the universally accepted term today [1] [8].
Table 1: Key Milestones in Pseudouridine Discovery
Year | Milestone | Key Contributors | Significance |
---|---|---|---|
1951 | Initial Discovery | Volkin & Astrachan | Identification of "Fifth Nucleotide" in yeast RNA |
1957 | Structural Elucidation | Holley et al. | Determination as 5-ribosyluracil |
1959 | Naming | Cohn & Davis | Formal naming as "Pseudouridine" (Ψ) |
Late 1980s-2000s | Synthase Identification | Multiple groups | Discovery of RNA-dependent (H/ACA RNP) and stand-alone (PUS enzymes) pseudouridylation mechanisms |
2014 | mRNA Pseudouridine Mapping | Carlile, Schwartz et al. | First transcriptome-wide maps revealing Ψ in mRNA |
Pseudouridine exhibits remarkable phylogenetic ubiquity, being found in the Bacteria, Archaea, and Eukarya domains [1] [2]. Its prevalence increases significantly with organismal complexity, reflecting an expansion of pseudouridylation machinery and functional diversification.
Ubiquity and Abundance: Ψ is quantitatively the most abundant modified nucleoside in cellular RNA, present in tRNA, rRNA, snRNA, snoRNA, and mRNA [1] [3]. For instance, it constitutes up to 4% of nucleotides in yeast tRNA [1]. Ribosomal RNA is particularly heavily modified; Escherichia coli rRNA contains ~11 Ψ residues, yeast cytoplasmic rRNA contains ~30 Ψ residues, and human rRNA harbors a remarkable ~100 Ψ residues [1] [5]. This increase correlates with ribosome complexity and functional sophistication.
RNA Type Specific Distribution:
mRNA: Once thought exclusive to stable non-coding RNAs, transcriptome-wide mapping (e.g., using CeU-Seq, BID-Seq, nanopore sequencing) has revealed widespread, albeit often dynamic and context-dependent, Ψ modification within eukaryotic mRNAs, approaching the abundance of m6A in some cell types [3] [10] [23]. Modifications occur within coding sequences (CDS), 5' and 3' untranslated regions (UTRs), and even introns of pre-mRNA [3].
Phylogenetic Variation:
Table 2: Pseudouridine Prevalence Across RNA Types and Organisms
RNA Type | Key Pseudouridine Sites | Bacteria (e.g., E. coli) | Eukaryotes (e.g., Human) | Primary Catalytic Machinery |
---|---|---|---|---|
tRNA | Ψ38, Ψ39 (ASL); Ψ55 (TΨC loop) | ~2-4 Ψ per tRNA; Conserved sites (e.g., Ψ55) | ~2-5 Ψ per tRNA; Highly conserved core sites plus species-specific | Stand-alone PUS (TruA, TruB, TruD families); PUS1, PUS3, PUS4 (TRUB1), PUS7, PUS10 |
rRNA (SSU & LSU) | Functional centers (PTC, decoding site) | ~11 sites | ~100 sites | Stand-alone PUS (RsuA, RluA); H/ACA RNP (DKC1 complex + guide RNAs) |
snRNA (Spliceosomal) | Sm site, loop regions | Limited | Numerous conserved sites (e.g., U2 Ψ35) | Primarily H/ACA RNP (scaRNPs) |
mRNA | CDS, UTRs, introns | Detected but less characterized | Widespread, dynamic, cell/tissue-specific; Approaching m6A abundance | Stand-alone PUS (PUS1, PUS7, PUS10); H/ACA RNP; Context dependent |
Pseudouridine occupies a central position within the epitranscriptome, the complex landscape of chemical modifications regulating RNA function. Its unique chemical properties underpin its diverse roles:
Participation in non-canonical base pairs (e.g., Ψ-A, Ψ-G, Ψ-U, Ψ-C).
Core Functions in RNA Biology:
Coding Potential: While Ψ base-pairs like U during decoding, its altered properties can subtly impact codon-anticodon interaction strength and accuracy [5] [41].
Biomedical Relevance: Dysregulation of pseudouridylation is increasingly linked to human diseases, particularly cancer:
Table 3: Functional Consequences of Pseudouridine Modification in Different RNA Contexts
Functional Consequence | Mechanistic Basis | Example RNA Context | Biological Impact |
---|---|---|---|
Enhanced Structural Stability | Extra H-bond donor (N1-H) forms water-mediated H-bonds to backbone; Favors C3'-endo sugar pucker | tRNA elbow (Ψ55); rRNA functional domains | Stabilizes tertiary folds; Increases RNA melting temperature (Tm) |
Improved Base Stacking | Increased rotational freedom of glycosidic bond; Planar configuration | tRNA ASL (Ψ38, Ψ39); Helical regions in rRNA/snRNA | Stabilizes local secondary structure; Optimizes functional RNA conformations |
Altered RNA-Protein Interactions | Creation/destruction of protein binding epitopes; Stabilization of RNA structures recognized by proteins | Spliceosomal snRNAs; Telomerase RNA; mRNA RNP complexes | Modulates spliceosome assembly; Affects telomerase activity; Alters mRNA RNP composition (stability, translation) |
Modulated RNA-RNA Interactions | Strengthened base pairing potential; Formation of non-canonical pairs | snRNA:pre-mRNA (e.g., U2 Ψ35:branch point); rRNA:tRNA; codon:anticodon | Enhances splicing efficiency; Fine-tunes ribosome decoding and fidelity; Promotes stop codon readthrough |
Reduced Innate Immune Recognition | Altered molecular signature; Masking of pathogen-associated patterns | Synthetic mRNA (m1Ψ substitution) | Enables therapeutic mRNA applications (e.g., vaccines) by reducing IFN response |
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